

Sensory analysis and flavor profile comparison of linalyl esters

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Compound of Interest

Compound Name: *Linalyl formate*

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A Comparative Sensory and Flavor Analysis of Linalyl Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory and flavor profiles of four key linalyl esters: linalyl acetate, linalyl butyrate, **linalyl formate**, and linalyl propionate. The information presented is intended to assist researchers and professionals in the fields of flavor chemistry, sensory science, and drug development in understanding the nuanced differences between these important aroma compounds. The data and methodologies are presented to support formulation decisions and further research.

Quantitative Sensory Data Comparison

The following table summarizes the key sensory descriptors and available quantitative data for the selected linalyl esters. It is important to note that while qualitative descriptions are widely available, publicly accessible quantitative data, such as odor thresholds, are limited for some of these compounds.

Linalyl Ester	CAS Number	Molecular Formula	Sensory Profile	Odor Threshold (in air)
Linalyl Acetate	115-95-7	C ₁₂ H ₂₀ O ₂	Fresh, zesty, floral, sweet, with prominent bergamot and lavender notes; also described with fruity nuances of pear and pineapple.[1][2][3][4][5]	110.9 ng/L[6][7]
Linalyl Butyrate	78-36-4	C ₁₄ H ₂₄ O ₂	Sweet, fruity with notes of berry, pear, and pineapple; possesses a floral character with a bergamot-like undertone. When diluted, it can have a flavor reminiscent of honey.[8][9][10][11]	Data not available
Linalyl Formate	115-99-1	C ₁₁ H ₁₈ O ₂	Citrus, sweet, and fruity aroma; also described as herbal, green, and reminiscent of bergamot and lavender.[12][13][14][15][16]	Data not available

Linalyl Propionate	144-39-8	$C_{13}H_{22}O_2$	A pronounced fruity nuance distinguishes it from linalyl acetate; described as having a sweet, floral odor reminiscent of bergamot, with notes of black currant, pear, and pineapple. [17]	Data not available
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Experimental Protocols

The sensory analysis of flavor compounds like linalyl esters requires rigorous and well-defined experimental protocols to ensure objective and reproducible results. The following methodologies are standard in the field.

Descriptive Sensory Analysis

Descriptive analysis is a key method for characterizing the sensory attributes of food and flavor ingredients in a systematic and detailed manner.

Objective: To identify, describe, and quantify the sensory attributes of linalyl esters.

Panelists: A panel of 8-12 trained sensory assessors is typically used. Panelists are selected based on their sensory acuity, ability to discriminate between similar samples, and verbal fluency.

Training: Panelists undergo extensive training to develop a standardized vocabulary for describing the aroma and flavor of the linalyl esters. This involves exposure to a wide range of reference standards representing different aroma and flavor notes (e.g., fruity, floral, citrus, green).

Procedure:

- **Sample Preparation:** Linalyl esters are diluted in a neutral solvent (e.g., mineral oil for olfaction, or a water/ethanol solution for taste) to concentrations that are safe for sensory evaluation and allow for clear perception of the flavor profile.
- **Evaluation:** Samples are presented to the panelists in a controlled environment (i.e., sensory booths with controlled lighting, temperature, and air circulation). Panelists evaluate the samples in a randomized order to minimize bias.
- **Data Collection:** Panelists rate the intensity of each identified sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
- **Data Analysis:** The data is statistically analyzed to determine the mean intensity ratings for each attribute and to identify significant differences between the samples.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Objective: To identify the specific volatile compounds responsible for the characteristic aroma of each linalyl ester and to determine their relative odor potency.

Instrumentation: A gas chromatograph equipped with a sniffing port at the column outlet. The column effluent is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the sniffing port.

Procedure:

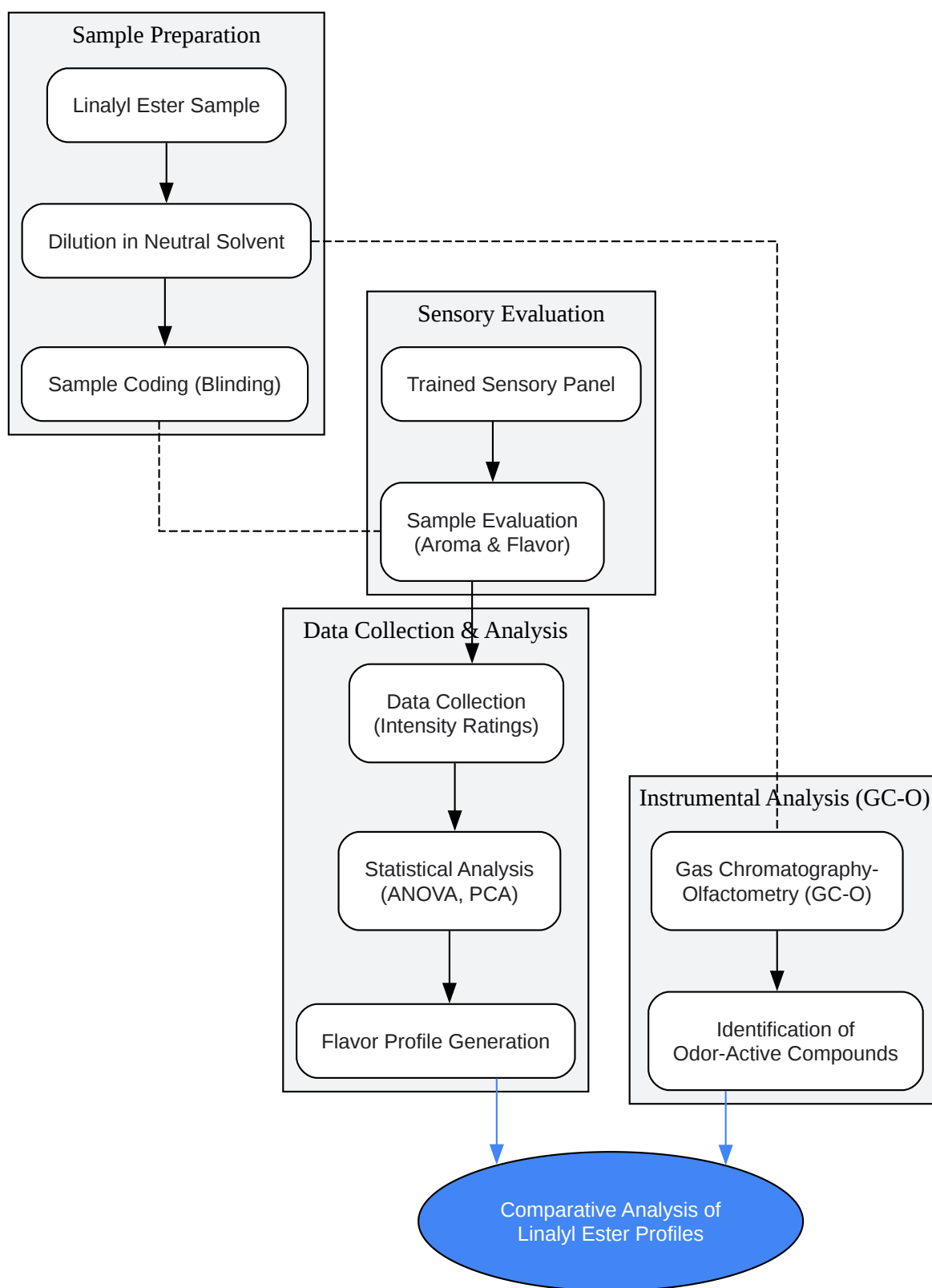
- **Sample Injection:** A diluted sample of the linalyl ester is injected into the GC.
- **Separation:** The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
- **Olfactory Evaluation:** A trained panelist (or a panel of panelists, sequentially) sniffs the effluent from the sniffing port and records the time, duration, and description of any detected

odors.

- **Data Analysis:** The olfactometry data is aligned with the chromatogram from the conventional detector to identify the compounds responsible for the perceived odors. The intensity of the odors can be quantified using methods such as Aroma Extract Dilution Analysis (AEDA), where serial dilutions of the sample are analyzed to determine the flavor dilution (FD) factor for each odor-active compound.

Sensory Analysis Workflow

The following diagram illustrates a typical workflow for the sensory analysis of flavor compounds.



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Caption: Workflow for the sensory analysis of linalyl esters.

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